Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
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Overview
Description
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H19NNa2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:
Hexylamine Reaction: Hexylamine reacts with formaldehyde to form a hexylimino intermediate.
Phosphorous Acid Addition: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing Reactants: Hexylamine, formaldehyde, and phosphorous acid are mixed in a reactor.
Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified through filtration and crystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The hexylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted bisphosphonates depending on the reagents used.
Scientific Research Applications
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate compounds.
Biology: Studied for its effects on bone metabolism and potential use in treating bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Used in the formulation of bone health supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength.
Comparison with Similar Compounds
Similar Compounds
- Disodium dihydrogen ((2-ethylhexylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Trisodium hydrogen ((hexylimino)bis(methylene))bisphosphonate
Uniqueness
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexylimino group, which imparts distinct chemical properties and biological activity compared to other bisphosphonates. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
Properties
CAS No. |
94199-75-4 |
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Molecular Formula |
C8H19NNa2O6P2 |
Molecular Weight |
333.17 g/mol |
IUPAC Name |
disodium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
PQUYKULFIJUWQL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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